2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Description
Properties
Molecular Formula |
C24H20Cl2N6OS |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C24H20Cl2N6OS/c1-2-31-20-6-4-3-5-16(20)18-12-15(8-10-21(18)31)28-22(33)13-34-24-30-29-23(32(24)27)17-9-7-14(25)11-19(17)26/h3-12H,2,13,27H2,1H3,(H,28,33) |
InChI Key |
AJWFJBSJBIGDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 9-Ethylcarbazole-3-Amine
The most efficient method involves reacting 9-ethylcarbazole-3-amine with bromoacetyl bromide in dichloromethane (DCM) using pyridine as a base. This one-step procedure achieves yields of 78–85% under ambient conditions. The reaction mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing bromide and forming the acetamide bond.
Reaction Conditions
Alternative Route via Nitro Reduction
A patent describes an indirect pathway starting with N-ethylaniline and p-chloronitrobenzene, which undergo palladium-catalyzed cross-coupling to form 3-nitro-9-ethylcarbazole. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) yields 9-ethylcarbazole-3-amine, which is then acylated as above. While this method avoids direct nitration hazards, it involves additional steps and lower overall yields (60–68%).
Synthesis of 4-Amino-5-(2,4-Dichlorophenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol moiety is synthesized through a cyclocondensation strategy:
Thiosemicarbazide Formation
A 2,4-dichlorophenyl-substituted carbohydrazide is treated with phenyl isothiocyanate in DCM to form a thiosemicarbazide intermediate. This intermediate is isolated and characterized via TLC before proceeding.
Cyclization to Triazole-Thiol
Refluxing the thiosemicarbazide in a basic aqueous medium (e.g., 2M NaOH) induces cyclization, yielding the target triazole-thiol. The reaction typically completes within 4–6 hours at 80–90°C, with yields ranging from 82–90%.
Optimized Cyclization Parameters
Coupling via S-Alkylation
The final step involves S-alkylation of the triazole-thiol with the bromoacetamide intermediate:
Reaction Mechanism
In a dimethylformamide (DMF) solvent system, potassium carbonate deprotonates the thiol group, enabling nucleophilic attack on the bromoacetamide’s α-carbon. The reaction proceeds at 60–70°C for 6–8 hours, achieving coupling efficiencies of 65–89%.
Critical Reaction Parameters
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Structural confirmation is achieved through ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Catalytic and Solvent Optimization
Comparative studies highlight the impact of catalysts and solvents on yield:
Palladium Catalysis in Carbazole Synthesis
The patent method employs [Pd(allyl)Cl]₂ with RuPhos ligand, demonstrating that tert-amyl alcohol/toluene (1:1 v/v) enhances intermediate stability. By contrast, the direct acylation route omits metal catalysts, simplifying the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the nitro groups.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Compounds similar to 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide have been studied for their ability to inhibit c-Jun N-terminal kinase (JNK), a critical pathway involved in cancer progression .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in cells and contribute to its anticancer effects .
Antimicrobial Activity
The presence of the dichlorophenyl moiety is associated with enhanced antimicrobial activity. Studies have shown that similar triazole derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .
Anticonvulsant Effects
The anticonvulsant activity of related triazole compounds has been documented, suggesting that this compound may also exhibit similar effects. These compounds are believed to act by inhibiting voltage-gated sodium channels, which play a crucial role in neuronal excitability .
Case Studies
Several studies highlight the effectiveness of triazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent study demonstrated that triazole compounds significantly reduced tumor size in animal models by inducing apoptosis (programmed cell death) in cancer cells .
- Antimicrobial Efficacy : Another study reported that a related triazole derivative exhibited potent activity against several bacterial strains, outperforming conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Antimicrobial Action: It disrupts the cell membrane of microbes, leading to cell death.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Key Insights from Molecular Modeling
- Reverse Transcriptase Inhibition: Docking studies () suggest that triazole derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit stronger RT binding. The target compound’s dichlorophenyl group may mimic these effects.
- Anti-Inflammatory Mechanism : Carbazole’s planar structure may inhibit COX-2 by intercalating into the enzyme’s hydrophobic channel, analogous to indomethacin .
Biological Activity
The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide represents a unique molecular structure that integrates a triazole ring with sulfanyl and carbazole functionalities. This combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a triazole ring, a dichlorophenyl group, and a carbazole moiety. The presence of these functional groups is crucial for its biological interactions.
Antimicrobial Activity
- Mechanism of Action : The triazole ring is known to interfere with fungal cell wall synthesis by inhibiting enzymes such as lanosterol 14α-demethylase. This mechanism is common among many triazole derivatives, making them effective antifungal agents .
- Research Findings : In vitro studies have shown that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the one have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against various Gram-positive and Gram-negative bacteria .
- Case Studies :
Anticancer Activity
- Cell Line Studies : Preliminary investigations into the anticancer properties of triazole derivatives have indicated that they can induce apoptosis in cancer cell lines. The presence of the carbazole moiety enhances this activity due to its ability to intercalate DNA and inhibit topoisomerase enzymes .
- Research Insights : Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values in the micromolar range, indicating potential as anticancer agents .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Triazole Ring : Essential for antifungal activity.
- Dichlorophenyl Group : Enhances lipophilicity and biological interaction.
- Carbazole Moiety : Known for its potential in DNA binding and anticancer properties.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide | Triazole with chlorophenyl | Antimicrobial |
| N-(4-Chlorophenyl)-2-(5-(p-tolylamino)-4H-1,2,4-triazol-3-thio)acetamide | Similar triazole structure | Antifungal |
| N-(4-Fluorophenyl)-2-(5-(p-tolylamino)-triazol-3-thio)acetamide | Fluorinated phenyl group | Antimicrobial |
| 2-{[5-(p-tolylamino)-triazol]-thio}-N-(phenethyl)acetamide | Contains a phenethyl group | Antifungal |
Q & A
Q. What are the key synthetic strategies for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and sulfanyl-acetamide coupling. Critical parameters include:
- Reagents : Chloroacetyl chloride for acetamide formation, sodium borohydride for selective reductions, and thiourea derivatives for triazole cyclization .
- Conditions : Solvents like ethanol or DCM, temperatures between 0–25°C to control reactivity, and inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol-DMF mixtures) ensures high purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., dichlorophenyl, carbazole) and confirm bond formation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~500–550 g/mol range for similar triazole-carbazole hybrids) .
- HPLC : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the standard biological assays for preliminary activity screening?
- Anti-exudative activity : Formalin-induced edema models in rats, comparing inhibition to reference drugs like diclofenac sodium at 10 mg/kg doses .
- Anticancer assays : MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7), with IC values benchmarked against cisplatin .
Advanced Research Questions
Q. How can computational methods resolve contradictions in bioactivity data across studies?
Discrepancies in activity (e.g., variable IC values) may arise from differences in substituent electronic effects or assay conditions. Strategies include:
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like interleukin-15 or kinases. For example, the dichlorophenyl group may enhance hydrophobic binding in active sites .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity to identify critical moieties .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
- Data quality : High-resolution (<1.0 Å) X-ray data is required due to conformational flexibility in the carbazole and triazole groups. SHELXL refines anisotropic displacement parameters and handles twinning .
- Hydrogen bonding : SHELXPRO visualizes interactions (e.g., N–H···O between acetamide and triazole) to validate packing motifs .
Q. How can reaction path search algorithms optimize synthesis scalability?
- Quantum chemical calculations : Gaussian 09 or ORCA identifies transition states and intermediates for key steps (e.g., triazole cyclization) .
- High-throughput screening : Robotic platforms vary solvent/base combinations (e.g., dioxane vs. THF) to maximize yield while minimizing side products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
